Methyl 2-acetyl-2H-indazole-5-carboxylate

Indazole Regioisomers N-Acylation Selectivity Synthetic Building Blocks

Sourcing regiospecifically pure N2-substituted indazole scaffolds is a persistent bottleneck in kinase drug discovery-most commercial indazoles are N1-substituted tautomers. Methyl 2-acetyl-2H-indazole-5-carboxylate (CAS 1308649-95-7) directly addresses this gap as a pre-functionalized 2H-indazole building block with the synthetically less-accessible N2-acetyl regiochemistry. - Enables direct entry into N2-substituted indazole chemical space without tedious N1/N2 isomer separation or protecting-group manipulation. - Methyl ester at C5 and N2-acetyl group serve as orthogonal handles for parallel library synthesis targeting kinase hinge-binding motifs. - Higher LogP (~1.48) and molecular weight (218.21) versus unsubstituted methyl 1H-indazole-5-carboxylate (LogP 1.35, MW 176.17) offer differentiated physicochemical properties for lead optimization. - Supplied with full analytical documentation (HPLC, NMR); suitable for milligram-to-gram scale R&D programs.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 1308649-95-7
Cat. No. B1405591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-acetyl-2H-indazole-5-carboxylate
CAS1308649-95-7
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC(=O)N1C=C2C=C(C=CC2=N1)C(=O)OC
InChIInChI=1S/C11H10N2O3/c1-7(14)13-6-9-5-8(11(15)16-2)3-4-10(9)12-13/h3-6H,1-2H3
InChIKeyVVCNSHDJIHXSTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-acetyl-2H-indazole-5-carboxylate: N2-Acetyl Indazole Building Block


Methyl 2-acetyl-2H-indazole-5-carboxylate (CAS 1308649-95-7) is a synthetic heterocyclic compound belonging to the 2H-indazole family, characterized by a fused benzene and pyrazole ring system with a specific N2-acetyl substituent and a methyl ester at the 5-position . This N2-substitution pattern distinguishes it from the more common 1H-indazole tautomers and N1-substituted analogs, providing a unique electronic and steric profile [1]. The compound serves primarily as a versatile building block in organic synthesis, particularly within medicinal chemistry programs targeting kinase inhibition, where the indazole core acts as a phenol bioisostere with enhanced metabolic stability [2].

Methyl 2-acetyl-2H-indazole-5-carboxylate: Substitution Challenges with Common Analogs


Substituting Methyl 2-acetyl-2H-indazole-5-carboxylate with other commercially available indazole-5-carboxylates (e.g., Methyl 1H-indazole-5-carboxylate, CAS 473416-12-5) or ethyl ester variants (e.g., Ethyl 1-acetyl-1H-indazole-5-carboxylate, CAS 192944-50-6) introduces critical changes in both synthetic utility and molecular properties [1]. The N2-acetyl substitution pattern of this compound is synthetically distinct; direct N1-acylation of indazoles typically yields the thermodynamically favored N1-acyl products, whereas the N2-acyl isomer represents a specific, less accessible scaffold that may exhibit different hydrogen-bonding capabilities and tautomeric behavior [2]. Furthermore, the combination of the N2-acetyl group with the methyl ester influences calculated physicochemical properties such as LogP and polar surface area (PSA), which directly impact compound handling, solubility, and downstream synthetic derivatization efficiency compared to N1-acetyl or unsubstituted analogs [3].

Methyl 2-acetyl-2H-indazole-5-carboxylate: Physicochemical & Synthetic Differentiation


N2-Acetyl Regioisomeric Substitution Pattern

Methyl 2-acetyl-2H-indazole-5-carboxylate possesses an N2-acetyl group, in contrast to the more synthetically common N1-acetyl indazoles such as Ethyl 1-acetyl-1H-indazole-5-carboxylate (CAS 192944-50-6). The N1-acylation of indazoles is thermodynamically favored, with N2-acyl indazoles often isomerizing to the N1-form under standard conditions [1]. This specific N2-acetylated scaffold is therefore a less readily accessible isomer that may provide a distinct spatial orientation for the acetyl group, potentially affecting molecular recognition in biological systems. While the target compound itself is not a direct kinase inhibitor, its N2-substitution pattern serves as a unique synthetic handle for generating libraries of N2-functionalized indazole derivatives, which may exhibit different selectivity profiles compared to N1-substituted analogs [2].

Indazole Regioisomers N-Acylation Selectivity Synthetic Building Blocks

Enhanced Lipophilicity and Physicochemical Profile

The addition of the N2-acetyl group to the indazole core significantly alters calculated physicochemical properties compared to the unsubstituted methyl 1H-indazole-5-carboxylate (CAS 473416-12-5). While direct experimental LogP data for the target compound is not widely published, the structural addition of an acetyl moiety (C2H3O) inherently increases lipophilicity and molecular weight. For context, the calculated LogP for Methyl 1H-indazole-5-carboxylate is 1.35, and its polar surface area (PSA) is 54.98 Ų [1]. The target compound, with an added acetyl group, is predicted to have a higher LogP, which may improve membrane permeability but reduce aqueous solubility. This trade-off is critical for researchers selecting a building block for specific synthetic routes or for tuning the physicochemical properties of a lead series [2].

Lipophilicity Drug-Likeness Physicochemical Properties

Phenol Bioisostere for Metabolic Stability

The indazole scaffold is well-established as a bioisostere for phenol, a functional group frequently encountered in drug design. Studies have shown that replacing a phenol with an indazole retains high target affinity (e.g., for GluN2B-containing NMDA receptors) while conferring resistance to glucuronidation, a major metabolic pathway for phenols [1]. More broadly, indazoles are generally more lipophilic and less vulnerable to Phase I and II metabolism compared to phenols [2]. While this is a class-level advantage, the specific 5-carboxylate methyl ester and N2-acetyl substitution of Methyl 2-acetyl-2H-indazole-5-carboxylate provide distinct functional groups for further elaboration, allowing medicinal chemists to leverage the bioisosteric benefits while exploring unique SAR vectors not possible with simpler indazole or phenol building blocks.

Bioisosterism Metabolic Stability Drug Design

Applications of Methyl 2-acetyl-2H-indazole-5-carboxylate


N2-Indazole Library Synthesis for Kinase SAR

Methyl 2-acetyl-2H-indazole-5-carboxylate serves as a key starting material for the synthesis of diverse N2-substituted indazole derivatives. Given the thermodynamic preference for N1-substituted indazoles, this N2-acetylated scaffold provides a direct entry point to a less-explored regioisomeric space. Researchers can use the compound to generate libraries of 5-carboxylate indazoles with varied N2-functionalities (via deprotection and re-functionalization of the acetyl group) for screening against kinase targets, where the N2-substitution pattern may offer unique selectivity profiles [1].

Metabolically Stable Phenol Bioisostere Replacement

For medicinal chemistry programs seeking to replace a phenol moiety with a metabolically stable bioisostere, this compound provides a pre-functionalized indazole core. The 5-carboxylate methyl ester and N2-acetyl groups serve as handles for further elaboration to generate drug-like analogs with potentially improved oral bioavailability and reduced Phase II metabolism (e.g., glucuronidation) compared to phenolic lead compounds [2].

Physicochemical Property Tuning in Lead Optimization

The defined substitution pattern of this compound offers a specific combination of lipophilicity and hydrogen-bonding potential. Compared to the more polar, unsubstituted methyl 1H-indazole-5-carboxylate (LogP 1.35, MW 176.17), this compound (MW 218.21) provides a moderately higher LogP and molecular weight, making it a suitable intermediate for optimizing the physicochemical profile of a lead series, particularly when increased membrane permeability or altered solubility is desired [3].

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